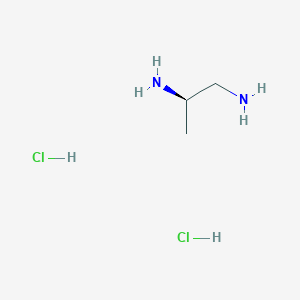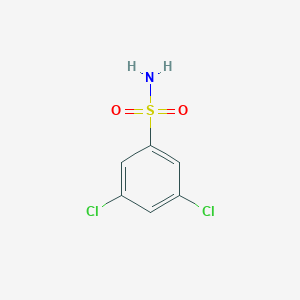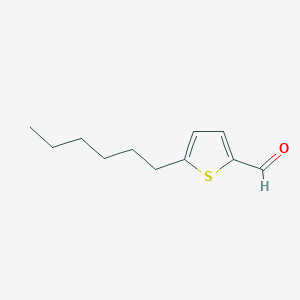![molecular formula C16H13ClN4O4 B033696 2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl- CAS No. 101130-62-5](/img/structure/B33696.png)
2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl- is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as methylene blue, and it has been used for many years as a dye and as a medication for various ailments. In recent years, methylene blue has gained attention for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of methylene blue is not fully understood, but it is believed to work by inhibiting the aggregation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease. Methylene blue may also work by increasing the production of ATP, which is the primary source of energy for cells. Additionally, methylene blue may work by increasing the activity of the electron transport chain, which is responsible for the production of ATP.
Biochemical and Physiological Effects:
Methylene blue has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of ATP, which is the primary source of energy for cells. Methylene blue has also been shown to increase the activity of the electron transport chain, which is responsible for the production of ATP. Additionally, methylene blue has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylene blue has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. Additionally, it has a long shelf life and is stable under a variety of conditions. However, there are also limitations to the use of methylene blue in lab experiments. It can be toxic in high doses and can interfere with certain assays and experiments. Additionally, methylene blue can be difficult to work with due to its dark blue color, which can interfere with certain measurements and observations.
Direcciones Futuras
There are many potential future directions for research on methylene blue. One area of interest is the use of methylene blue in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, methylene blue may have potential as an anti-cancer agent and as a treatment for malaria. Further research is needed to fully understand the mechanism of action of methylene blue and to determine its potential uses in scientific research.
Métodos De Síntesis
Methylene blue can be synthesized through a variety of methods, including the reduction of methylene blue chloride with sodium dithionite, the oxidation of leucomethylene blue with potassium ferricyanide, and the oxidation of dimethylaminophenylhydrazine with ferric chloride. The most common method of synthesis involves the reduction of methylene blue chloride with sodium dithionite. This method produces a high yield of pure methylene blue and is relatively simple to perform.
Aplicaciones Científicas De Investigación
Methylene blue has been used in scientific research for a variety of applications. It has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Methylene blue has also been studied for its potential use as an anti-cancer agent and as a treatment for malaria. Additionally, methylene blue has been used in the study of cellular respiration and oxidative phosphorylation.
Propiedades
Número CAS |
101130-62-5 |
|---|---|
Fórmula molecular |
C16H13ClN4O4 |
Peso molecular |
360.75 g/mol |
Nombre IUPAC |
7-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-dimethyl-5H-pteridine-2,4,6-trione |
InChI |
InChI=1S/C16H13ClN4O4/c1-20-13-12(15(24)21(2)16(20)25)19-14(23)10(18-13)7-11(22)8-3-5-9(17)6-4-8/h3-6H,7H2,1-2H3,(H,19,23) |
Clave InChI |
IJQNJXVTAAJVRO-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)C(=N2)CC(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)C(=N2)CC(=O)C3=CC=C(C=C3)Cl |
Sinónimos |
2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)
![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)





![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)


![Isopropanol, [2-14C]](/img/structure/B33646.png)
